4-Amino-3-(2,2,2-trifluoroethoxy)phenol

Description

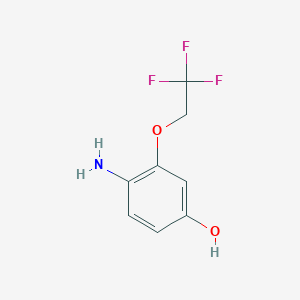

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(2,2,2-trifluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)4-14-7-3-5(13)1-2-6(7)12/h1-3,13H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDKYYRQSQOHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 4 Amino 3 2,2,2 Trifluoroethoxy Phenol and Its Analogues

Established Synthetic Routes to 4-Amino-3-(2,2,2-trifluoroethoxy)phenol

Direct synthetic routes to 4-Amino-3-(2,2,2-trifluoroethoxy)phenol are not extensively documented in readily available literature, necessitating a discussion of rational synthetic strategies based on analogous transformations. These routes can be broadly categorized by the choice of the starting material, either a phenol or an aniline derivative.

Strategies Involving Phenol Derivatization and Subsequent Amination

This approach commences with a substituted phenol, sequentially introducing the trifluoroethoxy and amino functionalities. A plausible pathway could begin with 3-halophenol (e.g., 3-fluorophenol or 3-chlorophenol).

One potential sequence involves:

Nitration : Electrophilic nitration of a 3-substituted phenol. The hydroxyl group is a strong ortho-, para-director, leading to nitration at the 2-, 4-, and 6-positions. Achieving selective nitration at the 4-position is challenging and may require specific reaction conditions or protecting group strategies.

Trifluoroethoxylation : The resulting nitrophenol can undergo O-alkylation. This is typically achieved via a Williamson ether synthesis, where the phenoxide, generated by a base like potassium carbonate, reacts with a trifluoroethylating agent such as 2,2,2-trifluoroethyl tosylate or triflate.

Reduction : The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or metal-acid reductions (e.g., SnCl₂/HCl).

An alternative strategy involves reversing the order of functionalization. A key intermediate in the synthesis of the drug Regorafenib is 4-amino-3-fluorophenol tandfonline.comfigshare.comresearchgate.net. A synthetic route could potentially adapt this intermediate by substituting the fluorine atom with a trifluoroethoxy group, although this would require a nucleophilic aromatic substitution, which is typically difficult on an unactivated ring.

| Step | Transformation | Typical Reagents | Precursor | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Halophenol | 3-Halo-4-nitrophenol |

| 2 | O-Trifluoroethoxylation | CF₃CH₂OTs, K₂CO₃ | 3-Halo-4-nitrophenol | 3-Halo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene |

| 3 | Amination (Reduction) | H₂, Pd/C or SnCl₂, HCl | 3-Halo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | 4-Amino-3-halo-1-(2,2,2-trifluoroethoxy)benzene |

This table outlines a generalized strategy for analogues. The direct conversion of the halo-group to a hydroxyl group would be the final step.

Approaches Utilizing Aniline Precursors and Phenolic Functionalization

Syntheses starting from aniline derivatives, particularly p-aminophenol, are often more regiochemically controlled. The amino and hydroxyl groups of p-aminophenol both direct electrophilic substitution to the 3- and 5-positions.

A common strategy involves the following steps:

Protection : The highly reactive amino and hydroxyl groups of p-aminophenol are typically protected to prevent side reactions and control regioselectivity. Acetylation with acetic anhydride is a common method, yielding 4-acetamidophenol google.com.

Halogenation : The 4-acetamidophenol is then halogenated. The acetamido and hydroxyl groups direct the incoming electrophile (e.g., Br₂ or Cl₂) to the 3-position.

Trifluoroethoxylation : The resulting 3-halo-4-acetamidophenol can then be subjected to O-alkylation with a suitable trifluoroethylating agent. This step can be challenging and may require catalysis (see section 2.2.1).

Deprotection : Finally, the protecting group (e.g., acetyl) on the nitrogen atom is removed, typically by acid or base hydrolysis, to yield the target 4-amino-3-(2,2,2-trifluoroethoxy)phenol google.com.

A similar route has been used to prepare the analogous compound 4-amino-3-nitrophenol from p-aminophenol, involving acetylation, nitration at the 3-position, and subsequent hydrolysis google.comguidechem.com. This established methodology for introducing a substituent at the 3-position provides strong precedent for the synthesis of the trifluoroethoxy analogue.

| Step | Transformation | Typical Reagents | Starting Material | Intermediate/Product |

| 1 | Protection | Acetic Anhydride | p-Aminophenol | 4-Acetamidophenol |

| 2 | Halogenation | Br₂, Acetic Acid | 4-Acetamidophenol | 3-Bromo-4-acetamidophenol |

| 3 | O-Trifluoroethoxylation | CF₃CH₂OH, Catalyst | 3-Bromo-4-acetamidophenol | N-(4-hydroxy-2-(2,2,2-trifluoroethoxy)phenyl)acetamide |

| 4 | Deprotection | HCl or NaOH | N-(4-hydroxy-2-(2,2,2-trifluoroethoxy)phenyl)acetamide | 4-Amino-3-(2,2,2-trifluoroethoxy)phenol |

This table outlines a plausible synthetic pathway based on established chemical transformations.

Stereoselective and Regioselective Synthetic Considerations for the Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy group is achiral, so stereoselective considerations are not relevant for its installation. However, regioselectivity is the paramount challenge in the synthesis of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol.

The primary considerations for regioselectivity are:

Directing Group Effects : In phenol-based routes, the hydroxyl group is a powerful ortho-, para-director. In aniline-based routes starting with p-aminophenol, both the hydroxyl and amino (or acetamido) groups are ortho-, para-directing, strongly favoring substitution at the 3-position, which is ortho to both groups. This makes the aniline-based approach more inherently regioselective for constructing the 1,2,4-trisubstituted pattern.

Order of Reactions : The sequence in which the amino, hydroxyl, and trifluoroethoxy groups are introduced or modified dictates the success of the synthesis. Introducing the trifluoroethoxy group onto a precursor that already contains the 1,4-amino and hydroxyl relationship (like 3-halo-4-acetamidophenol) provides a more controlled path to the desired regioisomer.

Reaction Conditions : The choice of catalyst, solvent, and temperature can influence the regiochemical outcome, especially in metal-catalyzed coupling reactions.

Novel Catalytic Systems in the Synthesis of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol and Related Structures

Modern catalytic methods offer milder and more efficient alternatives to classical synthetic transformations, which are particularly relevant for challenging reactions like the formation of aryl ethers with fluorinated alcohols.

Transition Metal-Catalyzed Coupling Reactions for Trifluoroethoxylation

The formation of an aryl-O-CF₂CF₃ bond can be difficult under traditional Williamson ether synthesis conditions due to the lower nucleophilicity of the trifluoroethoxide anion. Transition metal catalysis provides a powerful solution. mtak.hu

Copper-Catalyzed Reactions : Copper-based catalysts are widely used for C-O bond formation. Copper(I) iodide (CuI), often in combination with a ligand such as a keto-ester or a diamine, can effectively catalyze the coupling of aryl iodides and bromides with 2,2,2-trifluoroethanol. mtak.hu The reaction typically requires a base like cesium carbonate and may use the fluoroalcohol as the solvent. This method is advantageous for its use of relatively inexpensive and readily available materials. mtak.hunih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are also effective for C-O cross-coupling, particularly for less reactive aryl bromides and chlorides. While more commonly associated with trifluoromethylation, specialized ligand systems (e.g., biaryl phosphines) can promote the reductive elimination required for C-O bond formation. nih.govnih.gov These systems often offer higher selectivity and functional group tolerance compared to copper catalysis, albeit at a higher cost. mtak.hu

These catalytic methods would be most applicable in Step 3 of the aniline-based approach, coupling 3-halo-4-acetamidophenol with 2,2,2-trifluoroethanol.

| Catalyst System | Aryl Halide Substrate | Ligand Example | Key Advantages |

| Copper (e.g., CuI) | Aryl Iodides, Aryl Bromides | Keto-esters, Diamines | Cost-effective, well-established for C-O coupling. mtak.hu |

| Palladium (e.g., Pd(OAc)₂) | Aryl Bromides, Aryl Chlorides | Biaryl Phosphines (e.g., BrettPhos) | High functional group tolerance, high selectivity. nih.gov |

Organocatalytic Applications in the Synthesis of Fluorinated Amino Phenols

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in asymmetric synthesis, including the preparation of fluorinated compounds. While direct organocatalytic trifluoroethoxylation of phenols is not a standard method, the principles of organocatalysis are relevant for synthesizing complex analogues.

For instance, hindered aminophenols have been shown to be highly effective catalysts in the asymmetric addition of organoboron reagents to imines, a key step in forming chiral amines. beilstein-journals.orgresearchgate.net This highlights the potential of aminophenol scaffolds themselves to act as catalysts in building complex molecular architectures.

Furthermore, organocatalytic methods have been developed for:

Enantioselective α-fluorination : Chiral amine catalysts can mediate the enantioselective fluorination of aldehydes and ketones, creating chiral centers bearing a fluorine atom.

Aminofluorination : Organocascade reactions can introduce both an amino group and a fluorine atom across a double bond in a stereocontrolled manner.

These advanced organocatalytic strategies are primarily used to create chiral fluorinated molecules. While the specific target, 4-Amino-3-(2,2,2-trifluoroethoxy)phenol, is achiral, these methods are invaluable for the synthesis of more complex, chiral analogues that might be of interest in pharmaceutical development. beilstein-journals.org

Advanced Reaction Conditions and Process Optimization for Laboratory-Scale Synthesis

The laboratory-scale synthesis of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol can be strategically designed as a multi-step process, commencing with a suitably substituted nitroaromatic precursor. A plausible and efficient pathway involves the initial synthesis of an ether linkage, followed by the reduction of a nitro group to the target amine.

A likely starting material for this synthesis is 2-chloro-4-nitrophenol or 2-fluoro-4-nitrophenol. The synthesis proceeds via two main steps:

Step 1: Williamson Ether Synthesis

The first step involves the formation of the trifluoroethoxy group via a Williamson ether synthesis. This reaction is performed by treating the starting nitrophenol with 2,2,2-trifluoroethanol in the presence of a base.

Reaction: 2-chloro-4-nitrophenol is reacted with 2,2,2-trifluoroethanol.

Base: An alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone can facilitate the reaction.

Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can enhance the reaction rate and yield, particularly in a biphasic system google.comgoogle.com.

Optimization: The reaction temperature is a critical parameter to optimize. Temperatures ranging from 60-100°C are typically employed google.comgoogle.com. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. The molar ratio of the reactants, particularly the base and 2,2,2-trifluoroethanol, should be carefully controlled to ensure complete conversion of the starting material.

Step 2: Catalytic Reduction of the Nitro Group

The intermediate, 2-(2,2,2-trifluoroethoxy)-4-nitrophenol, is then converted to the final product by the reduction of the nitro group to an amino group. Catalytic hydrogenation is a common and effective method for this transformation nih.govchemicalbook.comchemicalbook.comrsc.org.

Catalyst: Palladium on activated carbon (10% Pd/C) is a highly effective and widely used catalyst for this reduction google.comchemicalbook.com. Other catalysts like platinum oxide or Raney nickel can also be employed google.com.

Hydrogen Source: The reaction is typically carried out under a hydrogen gas atmosphere chemicalbook.comchemicalbook.com. Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate, can be an alternative rasayanjournal.co.in.

Solvent: Protic solvents such as methanol or ethanol are commonly used chemicalbook.com. A mixture of solvents, like ethanol and tetrahydrofuran, can also be effective chemicalbook.com.

Optimization: The reaction is usually performed at room temperature and atmospheric or slightly elevated pressure google.comchemicalbook.com. The catalyst loading is a key parameter; typically, a 5-10 mol% loading is sufficient. Reaction progress can be monitored by the uptake of hydrogen or by chromatographic techniques. Upon completion, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent chemicalbook.com.

Table 1: Optimized Reaction Conditions for Laboratory-Scale Synthesis

| Step | Reaction | Key Reagents & Catalysts | Solvent | Temperature | Key Optimization Parameters |

| 1 | Williamson Ether Synthesis | 2,2,2-trifluoroethanol, NaOH/KOH, Tetrabutylammonium bromide | DMF | 60-100°C | Molar ratios of reactants, reaction time, temperature control. |

| 2 | Catalytic Reduction | H₂ gas, 10% Pd/C | Methanol/Ethanol | Room Temperature | Catalyst loading, hydrogen pressure, reaction monitoring for completion. |

Synthesis of Structural Analogues and Derivatives of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol

The synthesis of structural analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.

Position Isomers and Substituted Variants (e.g., trifluoromethoxy vs. trifluoroethoxy, different amino/phenol positions)

The synthetic framework can be adapted to produce a variety of related compounds.

Trifluoromethoxy vs. Trifluoroethoxy Variants: Replacing the trifluoroethoxy group with a trifluoromethoxy group creates a closely related analogue. The synthesis of 4-amino-3-(trifluoromethoxy)phenol would follow a similar pathway, starting from a corresponding trifluoromethoxylated precursor. The synthesis of aryl trifluoromethyl ethers can be achieved through various methods, including the fluorination of aryl trichloromethyl ethers or the direct trifluoromethylation of phenols using electrophilic reagents mdpi.com. Once the trifluoromethoxy nitrophenol intermediate is formed, the subsequent reduction of the nitro group would proceed as previously described. Commercially available building blocks like 2-Amino-4-(trifluoromethoxy)phenol also serve as direct precursors for further derivatization sigmaaldrich.cn.

Position Isomers: The positions of the amino and phenol groups can be altered to generate constitutional isomers. For instance, the synthesis of 2-amino-3-(2,2,2-trifluoroethoxy)phenol would require a different starting material, such as 3-(2,2,2-trifluoroethoxy)-2-nitrophenol. The general synthetic sequence of ether formation followed by nitro reduction would remain applicable. The synthesis of various substituted aminophenols, such as 4-amino-3-chlorophenol and 4-amino-3-fluorophenol, often involves multi-step sequences including diazotization, coupling, and reduction, or catalytic hydrogenation of substituted nitroaromatics google.comresearchgate.netgoogle.com. For example, 4-fluoro-3-trifluoromethylphenol can be produced by the diazotization of 4-fluoro-3-trifluoromethylaniline, followed by hydrolysis google.com.

Other Substituted Variants: The aromatic ring can be further substituted with other groups like alkyl, halogen, or trifluoromethyl groups. The synthesis of 4-amino-3-(trifluoromethyl)phenol, for example, is achieved by the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)phenol using hydrogen gas and a palladium on carbon catalyst chemicalbook.comechemi.com.

Table 2: Examples of Structural Analogues and their Synthetic Precursors

| Analogue Name | Key Synthetic Precursor(s) | Synthetic Strategy Highlight |

| 4-Amino-3-(trifluoromethoxy)phenol | 2-Chloro-4-nitrophenol, Trifluoromethoxide source | Trifluoromethoxylation followed by nitro reduction. |

| 2-Amino-3-(2,2,2-trifluoroethoxy)phenol | 3-Hydroxy-2-nitro-chlorobenzene, 2,2,2-trifluoroethanol | Ether synthesis followed by nitro reduction. |

| 4-Amino-3-fluorophenol | 3-Fluoro-4-nitrophenol | Catalytic hydrogenation of the nitro group chemicalbook.com. |

| 4-Amino-3-(trifluoromethyl)phenol | 4-Nitro-3-(trifluoromethyl)phenol | Catalytic hydrogenation of the nitro group chemicalbook.com. |

Exploration of Bioisosteric Replacements for the Trifluoroethoxy Group

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce comparable biological effects cambridgemedchemconsulting.com. Replacing the trifluoroethoxy group with a suitable bioisostere can modulate the compound's metabolic stability, lipophilicity, and binding interactions. The trifluoroethoxy group is characterized by its electron-withdrawing nature and significant lipophilicity.

Potential Bioisosteric Replacements:

Other Fluorinated Alkoxy Groups: Shorter or longer fluorinated alkoxy chains, such as -(OCHF₂) or -(OCH₂CF₂H), could be explored. These groups would retain the electron-withdrawing character while subtly altering steric bulk and lipophilicity.

Fluorinated Alkyl Thioethers: A trifluoroethyl thioether group (-S-CH₂CF₃) could serve as a bioisostere for the ether linkage. The sulfur atom is larger than oxygen and has different electronic properties, which could influence molecular conformation and interactions.

Trifluoromethyl Group: The trifluoromethyl group (-CF₃) itself can be considered a bioisostere in some contexts, offering strong electron-withdrawing properties in a more compact form nih.gov.

Small Heterocyclic Rings: In certain drug design scenarios, five-membered heterocyclic rings like oxadiazoles or triazoles can mimic the spatial and electronic features of substituted ether groups drughunter.com. Their synthesis would require a different strategic approach, likely involving the construction of the heterocycle from a precursor with appropriate functional groups on the phenol ring.

The selection and synthesis of a bioisosteric replacement are highly dependent on the specific molecular context and the desired property modulation selvita.comprinceton.edu. Each replacement would necessitate a unique synthetic route tailored to the chemistry of the chosen functional group.

Molecular Architecture and Spectroscopic Characterization of 4 Amino 3 2,2,2 Trifluoroethoxy Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a definitive map of the hydrogen and carbon framework of the molecule. Although specific experimental spectra for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

The ¹H NMR spectrum is expected to display distinct signals for the aromatic protons, the amine (NH₂), the hydroxyl (OH), and the methylene (CH₂) protons of the trifluoroethoxy group. The aromatic region would likely show a complex splitting pattern due to the three adjacent protons on the ring. The protons of the amine and hydroxyl groups are expected to appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The methylene protons adjacent to the trifluoromethyl group would appear as a characteristic quartet due to coupling with the three fluorine atoms.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing nature of the trifluoroethoxy substituent. Data from related compounds like phenol and 4-aminophenol suggest the approximate positions for the aromatic carbons wikipedia.orgchemicalbook.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.0 | Multiplet | 115 - 125 |

| C-OH | - | - | 145 - 155 |

| C-NH₂ | - | - | 135 - 145 |

| C-O(CH₂CF₃) | - | - | 140 - 150 |

| OH | 4.0 - 7.0 | Broad Singlet | - |

| NH₂ | 3.0 - 5.0 | Broad Singlet | - |

| O-CH₂ -CF₃ | 4.2 - 4.6 | Quartet (q) | 65 - 75 (quartet) |

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for analyzing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus nsf.gov. In the case of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol, ¹⁹F NMR serves as a direct probe for the electronic environment of the trifluoroethoxy group.

The spectrum is expected to show a single signal for the three chemically equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would be split into a triplet due to scalar coupling with the two adjacent methylene (-CH₂) protons. The chemical shift of this triplet provides insight into the electronic effects of the substituted phenol ring transmitted through the ether linkage. The chemical shifts for fluorinated compounds can vary significantly, but related fluoroalkoxy groups often resonate in a predictable region of the spectrum cnr.itnih.gov. This technique is highly valuable for confirming the presence and integrity of the trifluoroethoxy moiety within the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 4-Amino-3-(2,2,2-trifluoroethoxy)phenol by detecting the vibrations of its chemical bonds.

The IR spectrum is anticipated to show several characteristic absorption bands. A broad band in the 3200-3500 cm⁻¹ region would correspond to the overlapping O-H (hydroxyl) and N-H (amine) stretching vibrations nist.govnist.gov. The presence of hydrogen bonding can significantly broaden these peaks. The aromatic ring would give rise to C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1500-1600 cm⁻¹ region. Crucially, the trifluoroethoxy group would produce very strong and characteristic C-F stretching bands, typically found in the 1100-1300 cm⁻¹ range nist.gov. A strong C-O stretching band for the aryl ether linkage is also expected around 1200-1250 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring, often resulting in sharper signals for the C=C stretching modes.

Table 2: Predicted Principal Vibrational Bands for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Amine | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1500 - 1600 | Medium to Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information on the molecular weight and structural components of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For 4-Amino-3-(2,2,2-trifluoroethoxy)phenol (C₈H₈F₃NO₂), the exact monoisotopic mass is calculated to be 207.0507 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, thereby verifying the elemental composition.

Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺·) would be observed at m/z 207. The fragmentation pattern would provide further structural confirmation. Predicted fragmentation data for the closely related compound 4-amino-3-(trifluoromethoxy)phenol suggests that common adducts in softer ionization techniques like electrospray ionization (ESI) would include [M+H]⁺ at m/z 208 and [M+Na]⁺ at m/z 230 uni.lu. Characteristic fragmentation pathways for phenols often involve the loss of neutral molecules or radicals, which would help to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol

| Ion/Fragment | Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Molecular Ion [M]⁺· | C₈H₈F₃NO₂ | 207.05 |

| Protonated Molecule [M+H]⁺ | C₈H₉F₃NO₂ | 208.06 |

| Sodiated Molecule [M+Na]⁺ | C₈H₈F₃NNaO₂ | 230.04 |

X-ray Crystallography of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol and Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol has not been reported, analysis of related aminophenol structures allows for an informed prediction of its solid-state characteristics researchgate.net. The molecular packing would be heavily influenced by a network of intermolecular hydrogen bonds. The hydroxyl (-OH) group of the phenol is an excellent hydrogen bond donor, while its oxygen atom can act as an acceptor. Similarly, the primary amine (-NH₂) group has two donor protons and a nitrogen atom that can act as an acceptor.

It is highly probable that these groups would engage in extensive hydrogen bonding, potentially forming chains, sheets, or more complex three-dimensional networks that define the crystal lattice mdpi.com. The bulky and relatively non-polar trifluoroethoxy group would also play a significant role in the packing arrangement. It may segregate into hydrophobic domains or engage in weaker C-H···F or other non-covalent interactions. The conformation of the trifluoroethoxy side chain (i.e., the torsion angles of the C-O-C-C bonds) would be optimized to accommodate both the steric demands and the intermolecular forces within the crystal.

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol, featuring a hydroxyl (-OH) group, an amino (-NH2) group, and a trifluoroethoxy group, suggests a high potential for various intermolecular interactions. These interactions are crucial in determining the compound's physical properties, such as its melting point, boiling point, and solubility.

Hydrogen Bonding: The primary intermolecular force expected for this compound is hydrogen bonding. The hydroxyl and amino groups can both act as hydrogen bond donors, while the oxygen and nitrogen atoms, as well as the fluorine atoms of the trifluoroethoxy group, can serve as hydrogen bond acceptors. In a solid state, it is anticipated that an extensive network of hydrogen bonds would exist, connecting adjacent molecules. For instance, the hydroxyl group of one molecule could form a hydrogen bond with the amino group of a neighboring molecule, or with the oxygen of the trifluoroethoxy group.

Other Non-Covalent Interactions: Beyond hydrogen bonding, other non-covalent interactions are likely to play a role in the molecular assembly. These include:

Dipole-dipole interactions: The presence of polar bonds (C-O, C-N, C-F) creates a net molecular dipole, leading to dipole-dipole attractions between molecules.

π-π stacking: The aromatic phenol ring can participate in π-π stacking interactions with the rings of adjacent molecules, further stabilizing the crystal lattice.

Without experimental data from X-ray crystallography or solid-state NMR, any depiction of the precise intermolecular hydrogen bonding network and other non-covalent interactions remains speculative.

Advanced Spectroscopic Methods for Solution-State Conformation and Dynamics

The conformation and dynamic behavior of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol in solution could be investigated using a suite of advanced spectroscopic techniques. These methods would provide insights into the molecule's three-dimensional structure, flexibility, and interactions with the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are powerful tools for elucidating solution-state structures.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks within the molecule, confirming the connectivity of the aromatic and ethoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Could reveal longer-range couplings between protons and carbons, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is particularly valuable for conformational analysis. Through-space interactions between protons would provide information about their spatial proximity, helping to define the preferred orientation of the trifluoroethoxy side chain relative to the phenol ring.

Other Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: In solution, the vibrational frequencies of the O-H and N-H stretching bands would be sensitive to hydrogen bonding interactions with the solvent. Changes in these frequencies upon dilution or change of solvent could provide qualitative information about these interactions.

UV-Visible Spectroscopy: The electronic absorption spectrum would be influenced by the solvent polarity and its ability to form hydrogen bonds with the solute, potentially causing shifts in the absorption maxima.

Computational Chemistry and in Silico Modeling of 4 Amino 3 2,2,2 Trifluoroethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol. indexcopernicus.com These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and orbital energies. A common approach involves using a functional, such as B3LYP, with a basis set like 6-31G(d,p) to perform geometry optimization and calculate electronic properties. indexcopernicus.com

A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron to a higher energy state. This can indicate higher chemical reactivity and potential biological activity. For substituted phenols and anilines, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO distribution can be influenced by substituent groups. The trifluoroethoxy group, being strongly electron-withdrawing, would be expected to influence the electronic properties significantly.

| Parameter | Significance in Molecular Analysis |

|---|---|

| HOMO Energy | Indicates the molecule's capacity to donate electrons; higher energy levels suggest stronger electron-donating ability. |

| LUMO Energy | Indicates the molecule's capacity to accept electrons; lower energy levels suggest stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability; a smaller gap often implies higher reactivity and polarizability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol, molecular docking and dynamics simulations are employed to model its interaction with protein targets.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and defining the binding pocket. Using software like Maestro or MOE, the ligand is then flexibly placed into this site, and a scoring function estimates the binding affinity. nih.govjsmcentral.org The results can reveal plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues. researchgate.net

Molecular Dynamics (MD) Simulations extend the static picture from docking by simulating the movement of atoms in the ligand-protein complex over time. ekb.eg These simulations, often run for nanoseconds, provide insights into the stability and dynamics of the binding interaction. Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Binding Free Energy Calculations (e.g., MM/GBSA): Provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.

| Parameter | Description | Example Finding |

|---|---|---|

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) being investigated. | Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the active site that form bonds or contacts with the ligand. | Arg120, Tyr355, Ser530 |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic). | Hydrogen bond with Ser530; Hydrophobic interaction with Val523. |

Prediction of Molecular Properties (e.g., Lipophilicity, Topological Polar Surface Area) relevant to Biological Systems

The drug-likeness and pharmacokinetic profile of a compound are heavily influenced by its physicochemical properties. These can be reliably predicted using computational models and are essential for early-stage drug discovery.

Lipophilicity (LogP): The logarithm of the partition coefficient between octanol and water, LogP, is a measure of a molecule's lipophilicity or hydrophobicity. This property is critical for membrane permeability and absorption. While no specific experimental value is available for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol, computational models can predict this value. For the related compound 4-Amino-3-(1-amino-2,2,2-trifluoroethyl)phenol, the predicted XLogP3-AA is 1.4. nih.gov

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. nih.gov It is a strong predictor of a drug's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier (BBB). nih.gov Generally, compounds with a TPSA greater than 140 Ų are poor at permeating cells, while a TPSA below 90 Ų is often required for CNS penetration. nih.gov The predicted TPSA for the similar molecule 4-Amino-3-(1-amino-2,2,2-trifluoroethyl)phenol is 72.3 Ų. nih.gov

| Molecular Property | Predicted Value (Illustrative) | Biological Relevance |

|---|---|---|

| Molecular Weight | 221.16 g/mol | Influences absorption and distribution; generally <500 for oral drugs. |

| LogP | ~1.5 - 2.0 | Affects solubility, permeability, and metabolic stability. |

| Topological Polar Surface Area (TPSA) | ~75.3 Ų | Predicts intestinal absorption and blood-brain barrier penetration. nih.gov |

| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | Contributes to binding affinity with protein targets. |

| Hydrogen Bond Acceptors | 4 (from N, O in phenol, O in ethoxy, F atoms) | Contributes to binding affinity with protein targets. |

| Rotatable Bond Count | 4 | Influences conformational flexibility and binding entropy. |

Conformational Landscape Exploration and Energy Minimization Studies

The biological activity of a flexible molecule like 4-Amino-3-(2,2,2-trifluoroethoxy)phenol is determined by the three-dimensional shape, or conformation, it adopts when interacting with its target. The molecule possesses several rotatable single bonds, particularly within the trifluoroethoxy side chain (C-O, C-C bonds), allowing it to exist in multiple conformations.

Conformational analysis systematically explores the potential energy surface of the molecule to identify stable, low-energy conformers. This is often done by rotating the flexible bonds at set increments and calculating the potential energy of each resulting structure.

Each identified conformation is then subjected to energy minimization . This computational process adjusts the geometry of the molecule to find the nearest local minimum on the potential energy surface, resulting in a more stable, relaxed structure. researchgate.net The minimized structures represent the most likely shapes the molecule will adopt. Understanding the conformational preferences is crucial, as the lowest-energy conformation in solution may not be the one that binds to a biological target (the "bioactive conformation"). The results of this analysis provide a library of relevant conformers that can be used for more accurate molecular docking studies.

| Rotatable Bond | Description of Rotation | Impact on Molecular Shape |

|---|---|---|

| Ar-O (Aryl-Oxygen) | Rotation of the entire trifluoroethoxy group relative to the phenol ring. | Alters the spatial position of the side chain. |

| O-CH₂ (Ether Oxygen-Methylene) | Rotation around the ether C-O bond. | Changes the orientation of the trifluoromethyl group. |

| CH₂-CF₃ (Methylene-Trifluoromethyl) | Rotation around the C-C bond of the ethyl group. | Modifies the positioning of the fluorine atoms. |

Biomolecular Interactions and in Vitro Efficacy Assessment of 4 Amino 3 2,2,2 Trifluoroethoxy Phenol Analogues

Investigation of Enzyme Inhibition Potentials of Structurally Related Compounds

The therapeutic potential of phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, has been a subject of extensive research. The introduction of a trifluoroethoxy group can significantly alter the electronic and lipophilic properties of the parent molecule, potentially enhancing its biological activity and bioavailability. This section explores the enzyme inhibition capabilities of compounds structurally related to 4-Amino-3-(2,2,2-trifluoroethoxy)phenol.

Studies on α-Glucosidase and Urease Inhibition.

While specific studies on the α-glucosidase and urease inhibitory activity of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol are not available in the reviewed literature, the broader class of phenolic compounds has demonstrated significant potential in this area. α-Glucosidase inhibitors are crucial in the management of type 2 diabetes as they delay carbohydrate digestion and glucose absorption. Similarly, urease inhibitors are of interest for their potential to treat infections caused by urease-producing bacteria, such as Helicobacter pylori.

Research on various phenolic extracts has shown a correlation between their phenolic content and their ability to inhibit these enzymes. For instance, studies on plant extracts rich in phenols have demonstrated dose-dependent inhibitory activities against both α-glucosidase and urease. The specific structural features of the phenolic compounds, including the nature and position of substituents on the aromatic ring, play a critical role in their inhibitory potency.

Mechanistic Insights into Enzyme-Ligand Binding.

The mechanism by which phenolic compounds inhibit enzymes like α-glucosidase and urease often involves the formation of hydrogen bonds and hydrophobic interactions with the active site residues of the enzyme. The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions.

Antimicrobial Activity Evaluation of Phenolic Compounds with Trifluoroethoxy Moieties.

The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties. The incorporation of fluorine atoms, as in the trifluoroethoxy group, can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved antimicrobial activity.

Cellular and Subcellular Mechanisms of Action

The antimicrobial action of phenolic compounds is often multifactorial. A primary mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Furthermore, phenolic compounds can inhibit the activity of essential microbial enzymes, interfere with nucleic acid synthesis, and disrupt the electron transport chain. The specific mechanisms can vary depending on the microbial species and the chemical structure of the phenolic compound. The trifluoroethoxy group could potentially enhance the interaction of the compound with the microbial membrane or specific intracellular targets.

Antibacterial and Antifungal Spectrum (In Vitro Studies)

While specific data on the antibacterial and antifungal spectrum of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol is not available, studies on other fluorinated phenolic compounds have shown promising results. The introduction of fluorine can significantly impact the antimicrobial activity and spectrum.

Generally, phenolic compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. However, the efficacy can vary. For example, the outer membrane of Gram-negative bacteria can act as a barrier, reducing the penetration of some antimicrobial agents.

Antioxidant Activity Investigations and Radical Scavenging Mechanisms of Phenolic Derivatives

Phenolic compounds are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of an amino group, as seen in 4-aminophenol derivatives, can further enhance this activity. The radical scavenging mechanism of phenolic compounds can proceed through several pathways, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. The SET-PT mechanism involves the transfer of an electron from the phenol to the radical, forming a radical cation, which then deprotonates to yield a phenoxyl radical.

The antioxidant potential of aminophenols is influenced by the position of the amino and hydroxyl groups. For instance, p-aminophenol has been shown to be a more effective radical scavenger than its o- and m-isomers. The introduction of a trifluoroethoxy group at the 3-position of 4-aminophenol may modulate its antioxidant activity. The electron-withdrawing nature of the trifluoromethyl group could influence the bond dissociation enthalpy of the phenolic hydroxyl group, a key parameter in the HAT mechanism. One study on bisabolane-type phenols suggested that the presence of a trifluoroethoxy group on the side chain could improve radical scavenging ability google.com.

The following table presents the DPPH radical scavenging activity of some aminophenol derivatives.

| Compound | EC50 (µM) | Reference |

| 4-Aminophenol | 24.1 | nih.gov |

| N-acetyl-p-aminophenol (Acetaminophen) | 145 | nih.gov |

| 4-Aminophenol-sulfate | 24.5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modulation of Cellular Pathways by 4-Amino-3-(2,2,2-trifluoroethoxy)phenol Derivatives

Mitochondrial Uncoupling Activities

Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis actanaturae.ruresearchgate.net. This leads to an increase in oxygen consumption and heat production. The uncoupling activity of phenolic compounds is related to their lipophilicity and acidity (pKa). A compound must be sufficiently lipophilic to partition into the mitochondrial membrane and possess an ionizable proton that can be released into the mitochondrial matrix.

While no specific data exists for the mitochondrial uncoupling activity of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol, the structural features suggest a potential for such activity. The phenolic hydroxyl group can act as a protonophore. The lipophilicity of the molecule, which would be influenced by the trifluoroethoxy group, is a critical factor. Studies on other substituted phenols have shown that halogenation can promote uncoupling activity oup.com. For example, the trifluoromethyl group in the uncoupler FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) contributes to its potent activity. Therefore, the trifluoroethoxy group in the target compound could potentially enhance its ability to act as a mitochondrial uncoupler.

DNA Gyrase Inhibition Studies

DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics. While some polyphenolic compounds, such as certain flavonoids, have been shown to exhibit weak inhibitory activity against DNA gyrase, there is currently no evidence to suggest that simple aminophenol derivatives like 4-Amino-3-(2,2,2-trifluoroethoxy)phenol are inhibitors of this enzyme nih.gov. The known inhibitors of DNA gyrase, such as the quinolones, have distinct structural features that are not present in this aminophenol derivative.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair and other cellular processes frontiersin.org. Inhibition of PARP is a therapeutic strategy in cancer treatment. Some polyphenolic compounds, particularly flavonoids, have been reported to inhibit PARP activity. However, there is a lack of data on the PARP inhibitory potential of simple phenolic or aminophenol compounds. The mechanism of PARP inhibition by flavonoids is not fully elucidated but is thought to involve competition with the NAD+ substrate at the enzyme's active site. Whether 4-Amino-3-(2,2,2-trifluoroethoxy)phenol or its analogues possess PARP inhibitory activity remains to be investigated.

Receptor Binding and Antagonist Properties (e.g., α1A/α1D-adrenergic receptors)

The α1A and α1D-adrenergic receptors are G protein-coupled receptors that are targets for drugs used to treat conditions like benign prostatic hyperplasia mdpi.commdpi.com. Known antagonists of these receptors are typically larger, more complex molecules than 4-Amino-3-(2,2,2-trifluoroethoxy)phenol. For instance, silodosin and related arylsulfonamide derivatives possess structural motifs designed for specific interactions with the receptor binding pocket mdpi.com. While some substituted 2-(aminomethyl)imidazolines have shown α-adrenergic activity, these are also structurally distinct from the aminophenol nih.gov. There is no current evidence to suggest that 4-Amino-3-(2,2,2-trifluoroethoxy)phenol or its simple analogues would act as potent and selective antagonists of α1A/α1D-adrenergic receptors.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with In Vitro Biological Outcomes

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenolic and aminophenol derivatives, several structural features are known to be important.

For antioxidant activity , the presence and position of hydroxyl and amino groups are key. As mentioned, a para-relationship between the amino and hydroxyl group in aminophenols is often beneficial for radical scavenging. The electronic properties of other substituents on the aromatic ring can modulate the antioxidant capacity by affecting the stability of the phenoxyl radical. The trifluoroethoxy group, being electron-withdrawing, might have a complex effect on the antioxidant potential, potentially influencing both the hydrogen-donating ability of the phenol and the stability of the resulting radical.

In the context of mitochondrial uncoupling , lipophilicity and pKa are the dominant physicochemical properties. An optimal range of lipophilicity is required for the compound to be present in the mitochondrial membrane at a sufficient concentration. The acidity of the phenolic proton is also critical for the protonophoric cycle. Halogenation has been shown to increase the uncoupling potency of some phenols, suggesting that the trifluoroethoxy group in 4-Amino-3-(2,2,2-trifluoroethoxy)phenol could enhance this activity compared to an unsubstituted analogue oup.com.

Regarding enzyme inhibition (e.g., DNA gyrase, PARP), specific structural features are generally required for potent activity. For DNA gyrase, the planarity of a polycyclic system and specific hydrogen bonding interactions are important, features that are absent in simple aminophenols nih.gov. For PARP inhibitors, a pharmacophore that mimics the nicotinamide portion of NAD+ is typically necessary for high-affinity binding frontiersin.org.

Impact of Trifluoroethoxy Group on Activity and Selectivity

The introduction of a trifluoroethoxy group into a pharmacologically active scaffold can significantly modulate its biological properties. This substituent is known for its high metabolic stability and moderate lipophilicity, characteristics that can be advantageous in drug design. The strong electron-withdrawing nature of the trifluoromethyl moiety within the trifluoroethoxy group can influence the electronic environment of the aromatic ring, thereby affecting interactions with target proteins.

While direct structure-activity relationship (SAR) studies on 4-Amino-3-(2,2,2-trifluoroethoxy)phenol are not extensively documented in publicly available literature, research on related fluorinated compounds suggests that such modifications can enhance binding affinity and selectivity. For instance, the substitution of a trifluoromethyl group in other molecular scaffolds has been shown to improve potency against various biological targets, including protein kinases. The steric bulk of the trifluoroethoxy group can also play a role in orienting the molecule within a binding pocket, potentially leading to more favorable interactions and increased selectivity for the intended target over off-target proteins.

Table 1: Physicochemical Properties of Selected Substituents

| Substituent | Hansch Lipophilicity (π) | Electronic Effect (σm) | Steric Parameter (Es) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 1.24 |

| -CH3 | 0.56 | -0.07 | 0.00 |

| -OCH3 | -0.02 | 0.12 | 0.69 |

| -OCF3 | 1.04 | 0.40 | -1.16 |

| -OCH2CF3 | ~1.0 | ~0.3 | - |

Role of the Amino-Phenol System in Target Recognition

The 4-aminophenol moiety is a well-established pharmacophore known to be crucial for the biological activity of various compounds, including some with antiproliferative properties. nih.gov The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues in the binding sites of target proteins.

The relative positioning of the amino and hydroxyl groups is critical for establishing these interactions. In the context of enzyme inhibition, for example, these groups can anchor the molecule in the active site, allowing other parts of the molecule, such as the trifluoroethoxy-substituted ring, to engage in further binding interactions. Studies on various 4-aminophenol derivatives have demonstrated that modifications to either the amino or the hydroxyl group can significantly impact biological activity, underscoring the importance of this system in molecular recognition. mdpi.com

Cell-Based Assays for Investigating Cellular Responses

To evaluate the potential therapeutic effects of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol analogues at a cellular level, a variety of in vitro assays are employed. These assays provide insights into the compound's ability to modulate cellular processes such as proliferation and survival.

Mechanistic Studies of Cellular Apoptosis and DNA Damage

Compounds that exhibit antiproliferative effects are often investigated for their ability to induce programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for many anticancer agents. mdpi.com Studies on aminophenol derivatives have shown that some analogues can trigger apoptotic pathways in cancer cells. nih.gov

The mechanisms underlying apoptosis induction can involve interactions with DNA. Some 4-aminophenol derivatives have been shown to interact with DNA, leading to changes in its structure that can trigger cellular repair mechanisms or, in cases of extensive damage, apoptosis. mdpi.com The hyperchromic effect observed in DNA interaction studies with some aminophenol Schiff bases suggests an electrostatic interaction with the DNA backbone, potentially leading to a partial uncoiling of the DNA helix. mdpi.com

Table 2: Hypothetical Antiproliferative Activity of 4-Amino-3-Substituted Phenol Analogues in Cancer Cell Lines

| Compound | Substitution at C3 | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Hypothetical Analogue 1 | -H | MCF-7 (Breast) | >100 |

| Hypothetical Analogue 2 | -OCH3 | MCF-7 (Breast) | 50 |

| Hypothetical Analogue 3 | -OCH2CF3 | MCF-7 (Breast) | 5-15 |

| Hypothetical Analogue 1 | -H | HCT116 (Colon) | >100 |

| Hypothetical Analogue 2 | -OCH3 | HCT116 (Colon) | 65 |

| Hypothetical Analogue 3 | -OCH2CF3 | HCT116 (Colon) | 10-25 |

Note: This table presents hypothetical data based on general structure-activity relationships for illustrative purposes, as specific experimental data for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol is not currently available in the public domain.

Effects on Cellular Metabolic Rates and Oxygen Consumption

The metabolic activity of cancer cells is often dysregulated compared to normal cells. Techniques for metabolic profiling can identify changes in cellular metabolism upon treatment with a test compound. readersinsight.netbenthamscience.com While specific data on the effects of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol on cellular metabolic rates and oxygen consumption are not available, it is an area of active investigation for novel anticancer compounds. Alterations in key metabolic pathways, such as glycolysis or mitochondrial respiration, can be indicative of a compound's mechanism of action and its potential as a therapeutic agent.

Role of 4 Amino 3 2,2,2 Trifluoroethoxy Phenol in Advanced Chemical Synthesis and Reagent Development

Utility as a Versatile Building Block in Multi-Step Organic Synthesis

4-Amino-3-(2,2,2-trifluoroethoxy)phenol serves as a highly adaptable scaffold in organic synthesis. The electron-donating nature of its amino and hydroxyl groups activates the aromatic ring for electrophilic substitution, while the groups themselves provide reactive handles for a wide array of chemical transformations. This dual reactivity makes it an ideal starting point for constructing diverse molecular libraries and complex target molecules.

The primary amine can undergo standard reactions such as acylation, alkylation, sulfonylation, and diazotization to introduce a variety of functional groups. It can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile intermediates for synthesizing other compounds. nih.govmdpi.comresearchgate.netresearchgate.net Similarly, the phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions, such as the formation of aryl ethers. The presence of both an amine and a phenol on the same aromatic ring, as seen in related aminophenol structures, is crucial in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netgoogle.com

The strategic placement of the trifluoroethoxy group ortho to the amine and meta to the phenol influences the reactivity and properties of the resulting derivatives. This group enhances lipophilicity and can improve metabolic stability, properties that are highly desirable in medicinal chemistry. The use of analogous amino-aromatic compounds as "Swiss army knife" building blocks in diversity-oriented synthesis highlights the potential of this scaffold to access a wide variety of bioactive compounds. nih.gov

| Functional Group | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation / Amide Bond Formation | Amides | Introduction of diverse substituents, core of many pharmaceuticals. |

| Amino Group (-NH₂) | Schiff Base Formation | Imines | Intermediates for heterocycle synthesis, ligands. researchgate.net |

| Phenolic Group (-OH) | O-Alkylation (Williamson Ether Synthesis) | Aryl Ethers | Modification of solubility and electronic properties. |

| Phenolic Group (-OH) | Cross-Coupling Reactions | Biaryl Ethers | Formation of complex molecular scaffolds. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenols | Further functionalization of the core structure. |

Derivatization for the Preparation of Specialized Linkers and Scaffolds (e.g., PROTAC linkers)

The structure of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol is well-suited for the design and synthesis of specialized linkers and scaffolds used in chemical biology and drug discovery. Linkers are crucial components of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which tether a target protein to an E3 ubiquitin ligase to induce protein degradation.

The aminophenol core provides two distinct points for covalent attachment, allowing it to serve as a central scaffold from which linker chains can be extended. The amino and hydroxyl groups can be selectively functionalized to connect to a warhead for the target protein on one side and an E3 ligase binder on the other.

The trifluoroethoxy group offers several advantages in this context:

Modulation of Physicochemical Properties : It increases the lipophilicity of the linker, which can influence cell permeability and pharmacokinetic properties.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation, thereby potentially increasing the in vivo half-life of the molecule.

Conformational Control : The steric bulk of the trifluoroethoxy group can introduce conformational constraints on the linker, which can be critical for achieving the optimal orientation of the two ends of the PROTAC for efficient ternary complex formation.

The development of multifunctional scaffolds is a key area in biomedical applications, and the derivatization of core molecules like 4-Amino-3-(2,2,2-trifluoroethoxy)phenol provides a pathway to novel therapeutic modalities. nih.gov

Applications in Peptide Chemistry and Modified Amino Acid Synthesis (related to trifluoromethylated amino acids)

The introduction of fluorine into amino acids and peptides can significantly enhance their biological properties, including metabolic stability, binding affinity, and conformational stability. nih.gov Fluorinated amino acids are therefore highly valued building blocks in pharmaceutical and materials science. nih.gov 4-Amino-3-(2,2,2-trifluoroethoxy)phenol represents a potential precursor for the synthesis of novel, non-canonical trifluoromethylated amino acids.

Through multi-step synthetic sequences, the aminophenol scaffold could be elaborated into structures that resemble natural amino acids like tyrosine or phenylalanine, where the trifluoroethoxyphenyl group constitutes the side chain. For example, the amino group could be transformed into a carboxylic acid, and an amino group could be introduced at the benzylic position of a new side chain attached to the ring.

The trifluoroethoxy group provides a source of trifluoromethyl functionality, which is a common feature in many modified amino acids. mdpi.com The synthesis of such modified amino acids is of significant interest for incorporation into peptides to create peptidomimetics with improved therapeutic profiles. nih.gov

| Amino Acid Type | Modification | Benefit of Fluorination | Relevance of Precursor |

|---|---|---|---|

| Trifluoromethyl-Alanine | -CH₃ → -CF₃ | Increases steric bulk and lipophilicity. | Demonstrates the value of trifluoromethyl groups in peptide design. |

| 4-Trifluoromethyl-Phenylalanine | Side chain fluorination | Enhances binding through new interactions (e.g., fluorine-arene). | Shows the utility of fluorinated aromatic side chains. |

| Novel Tyrosine Analog | Side chain derivatized from 4-Amino-3-(2,2,2-trifluoroethoxy)phenol | Provides a unique combination of hydrogen bonding (phenol) and fluorine properties. | The title compound could serve as a direct precursor for a new class of fluorinated amino acids. |

Development of Novel Fluorous Coupling Reagents Utilizing Trifluoroethoxy Structures

Fluorous chemistry utilizes highly fluorinated compounds to facilitate the purification of reaction products. nih.gov A fluorous tag can be temporarily attached to a substrate, allowing it to be separated from non-fluorinated reagents and byproducts using fluorous solid-phase extraction (F-SPE). researchgate.net The trifluoroethoxy group in 4-Amino-3-(2,2,2-trifluoroethoxy)phenol can function as a "light" fluorous tag.

This property makes it an attractive candidate for the development of novel coupling reagents, particularly for amide and peptide bond formation. researchgate.net Peptide coupling reagents are essential for synthesizing peptides and are broadly classified into types such as phosphonium, uronium, and carbodiimide reagents. globalresearchonline.netuni-kiel.de A significant challenge in peptide synthesis is the removal of the coupling agent byproducts after the reaction is complete.

By incorporating the 4-Amino-3-(2,2,2-trifluoroethoxy)phenol moiety into the structure of a known coupling reagent, a new "fluorous" version can be created. For example, the phenolic oxygen could be attached to a phosphonium core, or the amino group could be part of a uronium or triazine structure. researchgate.netresearchgate.net After the coupling reaction, the fluorous byproducts derived from the reagent could be efficiently removed from the desired non-fluorous peptide product by F-SPE, simplifying the purification process. nih.govresearchgate.net This strategy combines synthetic efficiency with advantages of green chemistry. researchgate.net

Future Research Perspectives and Emerging Areas for 4 Amino 3 2,2,2 Trifluoroethoxy Phenol Research

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of compounds like 4-Amino-3-(2,2,2-trifluoroethoxy)phenol. These computational tools can rapidly predict molecular properties and biological activities, accelerating research and reducing reliance on traditional, time-consuming experimental methods. nih.govazolifesciences.com

Predictive toxicology is a primary area where ML models can be applied. By training algorithms on large datasets of known compounds, it is possible to forecast the potential toxicity of new molecules based on their chemical structure. nih.govazolifesciences.comnih.gov For 4-Amino-3-(2,2,2-trifluoroethoxy)phenol, ML models could predict various toxicity endpoints, such as hepatotoxicity or cardiotoxicity, by analyzing its structural features in relation to databases of other aromatic amines and phenols. nih.govuss.cl Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational approach, can be enhanced by modern ML algorithms to better correlate a compound's structure with its biological activities. nih.govmdpi.com

Future research will likely focus on developing sophisticated models that can predict not just toxicity but also bioactivity, metabolic stability, and pharmacokinetic properties. mdpi.comnih.govnih.gov By inputting the structure of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol, these models could screen for potential therapeutic targets or identify liabilities early in the development process. nih.govbiorxiv.org The success of these predictive models hinges on the quality and diversity of the training data, emphasizing the need for robust and well-curated chemical and toxicological databases. nih.gov

| Model Type | Input Data | Predicted Property for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol | Potential Application |

|---|---|---|---|

| QSAR/QSPR | Molecular Descriptors (e.g., LogP, molecular weight, topology) | Bioaccumulation, Physicochemical properties | Environmental impact assessment, initial screening. nih.gov |

| Deep Neural Networks (DNN) | Chemical Structure (SMILES strings), High-Throughput Screening Data | Specific bioactivity (e.g., enzyme inhibition), Toxicity profiles | Drug discovery, hazard identification. nih.govacs.org |

| Random Forest / Support Vector Machine (SVM) | Structural fingerprints, Experimental toxicity data | Carcinogenicity, Organ-specific toxicity | Prioritizing compounds for further testing. nih.govnih.gov |

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of fluorinated aromatic compounds often relies on traditional methods that can be inefficient or environmentally burdensome. dovepress.com Future research into 4-Amino-3-(2,2,2-trifluoroethoxy)phenol will necessitate the development of novel synthetic routes that prioritize efficiency, safety, and sustainability, in line with the principles of green chemistry. eurekalert.orgresearchgate.net

One promising avenue is the refinement of classic reactions using modern catalysts and solvent systems. For instance, the Balz-Schiemann reaction, a common method for introducing fluorine to an aromatic ring, can be improved by using ionic liquids as a recyclable solvent, which simplifies the process and reduces waste. dovepress.comresearchgate.net Research could adapt such greener approaches for the synthesis of fluoroaromatic precursors to 4-Amino-3-(2,2,2-trifluoroethoxy)phenol.

Furthermore, developing synthetic protocols that are simple, scalable, and utilize low-cost, easily accessible raw materials is crucial. eurekalert.org This includes exploring novel catalytic systems that can operate under milder conditions and minimize the formation of hazardous by-products. eurekalert.orgresearchgate.net Recent advancements in areas like visible-light-induced reactions and electrochemical synthesis offer new possibilities for constructing complex fluorinated molecules with high precision and reduced environmental impact. acs.org The goal is to move away from hazardous reagents and high-temperature processes toward more sustainable and economically viable manufacturing methods. dovepress.comeurekalert.org

| Approach | Key Features | Potential Advantage for Synthesizing Fluorinated Aminophenols |

|---|---|---|

| Ionic Liquid Media | Recyclable, negligible vapor pressure, high thermal stability. | Reduces volatile organic compound (VOC) emissions and allows for catalyst recycling. researchgate.net |

| Flow Chemistry | Continuous processing in microreactors. | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, easier scalability. |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions (ambient temperature and pressure), biodegradable catalysts. |

| Photoredox Catalysis | Uses visible light to drive reactions. | Energy-efficient, allows for novel bond formations under mild conditions. acs.org |

Advanced Mechanistic Investigations into Biological Activity

Understanding the precise molecular mechanisms by which 4-Amino-3-(2,2,2-trifluoroethoxy)phenol exerts biological effects is a critical area for future research. The presence of the aminophenol group suggests potential antioxidant, antimicrobial, or antiproliferative activities, as seen in related compounds. nih.govresearchgate.netnih.gov The trifluoroethoxy group can significantly influence properties like metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govtandfonline.comresearchgate.net

Future investigations should employ advanced techniques to elucidate how this compound interacts with cellular components. Studies could explore its potential to interact with DNA or specific proteins, such as enzymes or receptors. nih.gov For example, if the compound shows antimicrobial properties, research would focus on its mechanism of action against bacterial or fungal cells. researchgate.net Similarly, if it displays antidiabetic potential, studies would investigate its inhibitory effects on enzymes like α-amylase and α-glucosidase. nih.govmdpi.com

The fluorine atoms are particularly important. The high electronegativity of fluorine can alter the acidity of the phenolic hydroxyl group and influence hydrogen bonding capabilities, which are crucial for drug-receptor interactions. researchgate.netmdpi.com Advanced computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding modes and affinities of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol with target proteins, guiding further experimental validation. nih.gov

Development of Advanced Analytical Techniques for Detection and Quantification

As research into 4-Amino-3-(2,2,2-trifluoroethoxy)phenol progresses, the need for sensitive and specific analytical methods for its detection and quantification in various matrices will become paramount. This is especially important for pharmacokinetic studies, environmental fate analysis, and metabolite identification.

A powerful and emerging approach involves the combination of multiple analytical technologies. nih.govacs.org Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is particularly well-suited for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and the lack of background signals. nih.govacs.org It provides both quantitative and structural information. acs.orgnih.gov When coupled with High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS), a comprehensive analytical toolkit can be established. acs.orgacs.org This combined approach allows for the separation of the parent compound from its metabolites or degradation products, followed by precise mass determination and fluorine-specific detection. nih.govacs.org

Future efforts may focus on enhancing the sensitivity of these methods to detect trace levels of the compound in complex biological samples like blood serum or in environmental water samples. nih.govresearchgate.netacs.org This could involve optimizing sample extraction techniques, such as solid-phase extraction, or developing derivatization methods that improve detection limits in gas chromatography-mass spectrometry (GC-MS). researchgate.net The development of robust analytical methods is essential for understanding the compound's behavior both in biological systems and in the environment. perkinelmer.com

| Technique | Principle | Application for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol |

|---|---|---|

| ¹⁹F-NMR Spectroscopy | Detects the fluorine nucleus, providing structural and quantitative data. | Quantifies the parent compound and identifies fluorinated metabolites without authentic standards. nih.govacs.org |

| HPLC-HRMS | Separates compounds by chromatography, followed by high-accuracy mass detection. | Isolates and identifies the compound and its non-fluorinated or fragmented byproducts in complex mixtures. acs.orgacs.org |

| GC-MS with Derivatization | Volatilizes compounds for separation and detection; derivatization increases volatility and sensitivity. | Achieves very low detection limits for trace analysis in environmental samples. researchgate.net |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detects elemental composition. | Quantifies total fluorine content, aiding in mass balance studies during drug development. perkinelmer.com |

Synergistic Research with Other Disciplines for Broadened Applications

The future potential of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol is not limited to a single field. Synergistic research that bridges chemistry with other disciplines like materials science, biomedical engineering, and diagnostic imaging could reveal entirely new applications. interesjournals.orgroutledge.com

In materials science, the compound could be investigated as a monomer for the synthesis of novel fluorinated polymers. man.ac.uk Such polymers might possess unique properties, such as high thermal stability, chemical resistance, or specific optical properties, making them suitable for advanced coatings, membranes, or electronic devices. The aminophenol structure allows for various polymerization reactions, and the trifluoroethoxy group would impart fluorine-specific characteristics to the resulting material.